Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
CAS No.: 2374238-05-6
Cat. No.: VC5964609
Molecular Formula: C12H11BrO2
Molecular Weight: 267.122
* For research use only. Not for human or veterinary use.
![Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate - 2374238-05-6](/images/structure/VC5964609.png)
Specification
CAS No. | 2374238-05-6 |
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Molecular Formula | C12H11BrO2 |
Molecular Weight | 267.122 |
IUPAC Name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Standard InChI | InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Standard InChI Key | QWUBUSSRNOEKHR-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Bicyclo[1.1.0]butane Scaffold
The bicyclo[1.1.0]butane system consists of two fused cyclopropane rings, creating a highly strained structure with bond angles deviating significantly from ideal tetrahedral geometry. Key structural parameters derived from X-ray crystallography and computational studies include:
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Central bond (C1–C3) length: 1.498–1.507 Å, shorter than typical C–C single bonds (1.54 Å), indicating partial π-character .
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Bridgehead C–H bond length: 1.071–1.142 Å, comparable to vinyl C–H bonds, which explains its enhanced acidity (pKa ≈ 35–40) .
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Bond angles: The C1–C2–C3 angle is 125.5–128.2°, while the C2–C1–C3 angle is 110.2–115.3°, reflecting significant angular strain .
The 4-bromophenyl substituent at the C3 position and the methyl ester at C1 introduce steric and electronic effects that influence reactivity. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the ester group enables further derivatization via hydrolysis or transesterification.
Synthesis Methodologies
Laboratory-Scale Synthesis
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves a two-step protocol (Table 1):
Step 1: Diazonium Salt Formation
4-Bromophenylacetic acid is treated with diazomethane () in the presence of a palladium catalyst to form a diazo intermediate. This step proceeds via carbene transfer, with yields exceeding 85% under optimized conditions.
Step 2: Cyclopropanation
The diazo intermediate undergoes a transition metal-catalyzed cyclopropanation. Rhodium(II) acetate or copper(I) triflate are commonly used to generate the bicyclo[1.1.0]butane core. The reaction is conducted in dichloromethane at 25°C for 12–24 hours, achieving isolated yields of 70–80% .
Table 1: Representative Synthesis Conditions
Parameter | Value |
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Starting Material | 4-Bromophenylacetic acid |
Diazomethane Equivalents | 1.2 |
Catalyst | Rh(OAc) (2 mol%) |
Solvent | CHCl |
Temperature | 25°C |
Yield | 78% |
Alternative Synthetic Routes
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Wurtz-Type Coupling: Treatment of 1,3-dibromo-2-(4-bromophenyl)cyclobutane with sodium-potassium amalgam induces intramolecular coupling, forming the bicyclo[1.1.0]butane skeleton .
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Lewis Acid-Catalyzed Functionalization: Bismuth triflate () catalyzes the carbofunctionalization of bicyclobutanes with naphthols, enabling the introduction of aromatic groups at the bridgehead position .
Reactivity and Functionalization
Bridgehead Functionalization
The bridgehead C–H bond’s acidity facilitates deprotonation with strong bases (e.g., LDA or KHMDS), generating a nucleophilic intermediate that reacts with electrophiles such as alkyl halides or carbonyl compounds . For example:
This reactivity has been exploited to synthesize derivatives with enhanced biological activity.
Cross-Coupling Reactions
Industrial Production Considerations
Scale-Up Challenges
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Diazomethane Handling: Requires specialized equipment due to its explosivity.
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Catalyst Cost: Rhodium-based catalysts are expensive, prompting research into iron or nickel alternatives .
Process Optimization
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Continuous Flow Reactors: Mitigate safety risks by minimizing diazomethane accumulation.
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Solvent Recycling: Dichloromethane recovery systems reduce environmental impact and costs.
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